molecular formula C17H15NO4 B6430294 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide CAS No. 2097916-58-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide

Cat. No.: B6430294
CAS No.: 2097916-58-8
M. Wt: 297.30 g/mol
InChI Key: KNDOVKQGKRLSDH-UHFFFAOYSA-N
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Description

This compound is a furan derivative with a phenyl group and a carboxamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Carboxamides are organic compounds characterized by the functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, furan compounds are known to undergo reactions at the 2-position due to the electron-rich nature of the oxygen atom . The carboxamide group could also participate in various reactions, such as hydrolysis or reduction .

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide has been studied for its potential therapeutic applications in medical research. This compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer effects, as well as potential applications in drug delivery and as an antioxidant. This compound has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer. In addition, this compound has been found to have anti-bacterial activity against a variety of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This compound has also been studied for its potential applications in drug delivery, as it has been found to enhance the solubility of drugs and increase their bioavailability. Furthermore, this compound has been studied for its potential antioxidant activity, as it has been found to scavenge free radicals and reduce oxidative damage.

Advantages and Limitations for Lab Experiments

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide has several advantages and limitations for lab experiments. One of the main advantages of using this compound in lab experiments is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods, including the use of organic solvents and catalysts, as well as through enzymatic catalysis. In addition, this compound has a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects, as well as potential applications in drug delivery and as an antioxidant.
One of the main limitations of using this compound in lab experiments is that it is not as well-studied as other compounds, and thus there is still much to be learned about its mechanism of action and potential therapeutic applications. Furthermore, this compound is not as widely available as other compounds, and thus it can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for research on N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide. One potential direction is to further investigate its mechanism of action, as this could lead to new therapeutic applications. Another potential direction is to explore its potential applications in drug delivery, as this could lead to more efficient and effective drug delivery systems. Additionally, further research could be done on this compound’s potential applications as an antioxidant, as this could lead to new treatments for oxidative stress-related diseases. Finally, further research could be done to explore the potential advantages and limitations of using this compound in lab experiments, as this could lead to more efficient and effective lab experiments.

Synthesis Methods

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide can be synthesized using a variety of methods, including the use of organic solvents and catalysts, as well as through enzymatic catalysis. The most commonly used method for synthesizing this compound is the condensation reaction of furan-2-carboxaldehyde with 2-hydroxyethyl furan-3-carboxamide in the presence of an organic base, such as triethylamine. This reaction is carried out in a solvent, such as acetonitrile, and can be catalyzed by a variety of catalysts, including p-toluenesulfonic acid and pyridine. In addition, this compound can be synthesized through the use of enzymes, such as lipases and proteases, which can catalyze the reaction of furan-2-carboxaldehyde with 2-hydroxyethyl furan-3-carboxamide.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(10-18-17(20)14-7-9-21-11-14)12-3-5-13(6-4-12)16-2-1-8-22-16/h1-9,11,15,19H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDOVKQGKRLSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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